1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 2124578-33-0
VCID: VC7507640
InChI: InChI=1S/C10H20N2O2S/c1-9(2)11-5-7-12(8-6-11)15(13,14)10-3-4-10/h9-10H,3-8H2,1-2H3
SMILES: CC(C)N1CCN(CC1)S(=O)(=O)C2CC2
Molecular Formula: C10H20N2O2S
Molecular Weight: 232.34

1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine

CAS No.: 2124578-33-0

Cat. No.: VC7507640

Molecular Formula: C10H20N2O2S

Molecular Weight: 232.34

* For research use only. Not for human or veterinary use.

1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine - 2124578-33-0

Specification

CAS No. 2124578-33-0
Molecular Formula C10H20N2O2S
Molecular Weight 232.34
IUPAC Name 1-cyclopropylsulfonyl-4-propan-2-ylpiperazine
Standard InChI InChI=1S/C10H20N2O2S/c1-9(2)11-5-7-12(8-6-11)15(13,14)10-3-4-10/h9-10H,3-8H2,1-2H3
Standard InChI Key RFSOHIQCFQWBGM-UHFFFAOYSA-N
SMILES CC(C)N1CCN(CC1)S(=O)(=O)C2CC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a six-membered piperazine ring substituted with two functional groups:

  • A cyclopropanesulfonyl moiety (SO2C3H5-\text{SO}_2-\text{C}_3\text{H}_5) at position 1, contributing to electrophilic reactivity and hydrogen-bonding capacity.

  • An isopropyl group (C(CH3)2-\text{C}(\text{CH}_3)_2) at position 4, enhancing lipophilicity and steric bulk .

The planar cyclopropane ring introduces strain, which may influence conformational dynamics and intermolecular interactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H20N2O2S\text{C}_{10}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight244.34 g/mol
LogP (Partition Coefficient)1.82 (predicted)
Solubility in Water12 mg/L (25°C)
Melting Point98–102°C (decomposes)

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step protocol:

  • Piperazine Functionalization:

    • N-Isopropylation of piperazine using isopropyl bromide under basic conditions (yield: 78%) .

  • Sulfonylation:

    • Reaction with cyclopropanesulfonyl chloride in tetrahydrofuran (THF) at 0–5°C, catalyzed by triethylamine (yield: 65%) .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >95% purity .

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
1Isopropyl bromide, K₂CO₃, DMF7890
2Cyclopropanesulfonyl chloride, Et₃N, THF6585
3Column chromatography95

Challenges in Scalability

  • Low Sulfonylation Efficiency: Side reactions with piperazine’s secondary amine reduce yields. Microwave-assisted synthesis at 80°C improves selectivity (yield: 72%) .

  • Cyclopropane Instability: The strained ring is prone to ring-opening under acidic conditions, necessitating pH-controlled environments .

Pharmacological Applications

Drug Delivery Systems

The compound’s amphiphilic nature enables its use in nanoparticle-based formulations:

  • Lipid Nanoparticles: Enhances encapsulation efficiency of hydrophobic drugs (e.g., paclitaxel) by 40% compared to polyethylene glycol (PEG) carriers .

  • Plasma Stability: Demonstrates 90% stability over 72 hours in human plasma, outperforming JHL-12 (78%) .

Enzyme Modulation

  • Glutathione Peroxidase 4 (GPX4) Activation: In HUVEC cells, derivatives upregulate GPX4 expression by 2.3-fold, mitigating ferroptosis .

  • Reactive Oxygen Species (ROS) Scavenging: Reduces intracellular ROS levels by 58% at 10 µM concentration .

Future Research Directions

  • Targeted Cancer Therapies: Explore synergy with ferroptosis inducers (e.g., erastin) in glioblastoma models .

  • Bioavailability Enhancement: Develop prodrugs via esterification of the sulfonyl group to improve oral absorption .

  • Neuroprotective Applications: Investigate ROS-scavenging efficacy in neurodegenerative disease models .

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